Cas no 127500-84-9 (N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide)

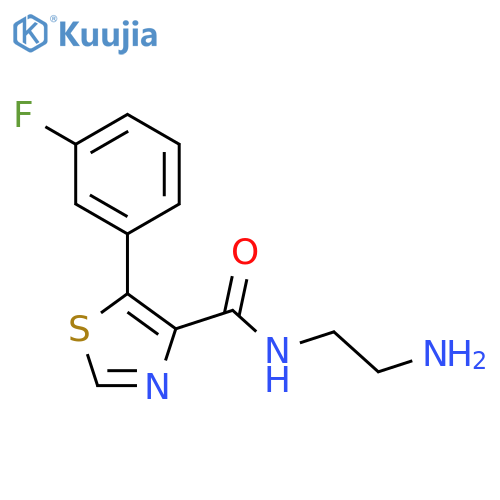

127500-84-9 structure

商品名:N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide

- 4-Thiazolecarboxamide,N-(2-aminoethyl)-5-(3-fluorophenyl)-

- N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide

- RO 41-1049 HCL MAO-A INHIBITOR

- Ro 41-1049 hydrochloride

- 4-Thiazolecarboxamide,N-(2-aminoethyl)-5-(3-fluorophenyl)

- Lopac-R-107

- N-(2-Aminoethyl)-5-(3-fluorophenyl)-4-thiazolecarboxamide

- N-(2-Aminoethyl)-5-(3-fluorophenyl)-4-thiazolecarboxamide hydrochloride

- Ro 41-1049

- RO41-1049HCL

- RO 41-1049 HYDROCHLORIDE MAO-A INHIBITOR

- RO 41-1049 HCL MAO-A INHIBITOR

- CHEMBL1488153

- NCGC00015880-02

- Lopac0_001113

- CCG-205189

- Ro-41-1049

- NCGC00162345-01

- Q27258360

- UNII-40Y4916ZJ4

- AKOS016007486

- N-(2-aminoethyl)-5-(m-fluorophenyl)-4-thiazole carboxamide

- SCHEMBL6866198

- 4-Thiazolecarboxamide, N-(2-aminoethyl)-5-(3-fluorophenyl)-

- NCGC00015880-03

- 40Y4916ZJ4

- RO41-1049

- DTXSID10155590

- 127500-84-9

- SDCCGSBI-0051082.P002

- NCGC00015880-01

- DB-352217

- DTXCID0078081

-

- MDL: MFCD00078596

- インチ: InChI=1S/C12H12FN3OS/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14/h1-3,6-7H,4-5,14H2,(H,15,17)

- InChIKey: SCKBPXUWGMKLDM-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(C2=C(N=CS2)C(NCCN)=O)=C1

計算された属性

- せいみつぶんしりょう: 301.04500

- どういたいしつりょう: 265.068511

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.2

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.312±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 493.5°C at 760 mmHg

- フラッシュポイント: 252.3°C

- 屈折率: 1.599

- ようかいど: 極微溶性(0.27 g/l)(25ºC)、

- PSA: 96.25000

- LogP: 3.53090

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide セキュリティ情報

- WGKドイツ:3

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC9686-100 mg |

Ro 41-1049 hydrochloride |

127500-84-9 | >98% | 100mg |

$300.0 | 2022-02-28 | |

| Chemenu | CM189796-1g |

N-(2-aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide |

127500-84-9 | 95% | 1g |

$2426 | 2021-08-05 | |

| DC Chemicals | DC9686-1 g |

Ro 41-1049 hydrochloride |

127500-84-9 | >98% | 1g |

$1200.0 | 2022-02-28 | |

| Alichem | A059004231-1g |

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide |

127500-84-9 | 95% | 1g |

$2,267.20 | 2022-04-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-215816-100 mg |

Ro 41-1049 hydrochloride, |

127500-84-9 | 100MG |

¥4,513.00 | 2023-07-10 | ||

| Chemenu | CM189796-1g |

N-(2-aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide |

127500-84-9 | 95% | 1g |

$1998 | 2023-01-07 | |

| eNovation Chemicals LLC | D220790-300mg |

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide |

127500-84-9 | 95% | 300mg |

$350 | 2024-08-03 | |

| eNovation Chemicals LLC | D220790-1g |

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide |

127500-84-9 | 95% | 1g |

$1280 | 2024-08-03 | |

| DC Chemicals | DC9686-250mg |

Ro 41-1049 hydrochloride |

127500-84-9 | >98% | 250mg |

$600.0 | 2023-09-15 | |

| eNovation Chemicals LLC | D220790-1g |

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide |

127500-84-9 | 95% | 1g |

$1280 | 2025-02-26 |

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

127500-84-9 (N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide) 関連製品

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量